5-Amyl-5-butylthiotetrahydrofuran-2-one
Description
Contextualization of Thiolactone Chemistry within Heterocyclic Compounds
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form a vast and varied family of organic compounds. msu.edu Thiolactones are a notable class within this family, characterized as cyclic esters of mercapto-acids. core.ac.uk They are analogs of lactones where a sulfur atom replaces an oxygen atom within the ring system, adjacent to a carbonyl group. wikipedia.org This substitution of sulfur for oxygen imparts distinct chemical properties and reactivity to the thiolactone ring. nih.gov
The chemistry of thiolactones is rich and varied. They can be synthesized through methods such as the dehydration of thiol-containing carboxylic acids. wikipedia.org One of their key reactions is ring-opening when subjected to nucleophiles, a property that makes them valuable in synthetic chemistry and polymer science. rsc.orgresearchgate.net The reactivity of thiolactones, particularly their susceptibility to nucleophilic attack at the S-acyl bond, distinguishes them from their oxygen-containing lactone counterparts. core.ac.uk This reactivity is central to their role in various applications, including as intermediates in the synthesis of bioactive compounds and in materials science. nih.govresearchgate.net Thiolactones are not merely laboratory curiosities; they are found in nature and are intermediates in the activation of certain drugs, such as clopidogrel. wikipedia.org
Significance of Tetrahydrofuran (B95107) Scaffolds in Contemporary Organic Chemistry Research
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a ubiquitous structural motif in a multitude of natural products and synthetic compounds. labproinc.com Its prevalence underscores its importance as a key scaffold in modern organic chemistry research. nih.gov As a versatile solvent, THF is prized for its ability to dissolve a wide range of polar and nonpolar compounds, making it indispensable in both laboratory and industrial settings for chemical synthesis. labproinc.comnbinno.com
Beyond its role as a solvent, the tetrahydrofuran scaffold is a fundamental building block in medicinal chemistry and drug discovery. nih.gov Its incorporation into molecular structures can significantly influence a compound's pharmacological properties. For instance, the tetrahydrofuran ring has been a critical component in the design of potent HIV protease inhibitors. nih.gov The stereoselective synthesis of substituted tetrahydrofurans is an active area of research, with numerous methods developed to control the arrangement of substituents around the ring. ic.ac.ukorganic-chemistry.orgnih.gov These methods include intramolecular cyclizations, cycloaddition reactions, and rearrangements, highlighting the synthetic versatility of this scaffold. nih.gov The ability to create complex, multi-substituted tetrahydrofuran derivatives allows chemists to fine-tune molecular architecture for specific biological targets. nih.gov
Overview of 5-Amyl-5-butylthiotetrahydrofuran-2-one as a Representative Lactone Thioether Derivative
The compound this compound represents a specific molecular architecture that combines the features of a γ-lactone (a subclass of tetrahydrofuran-2-ones) with a thioether linkage. Structurally, it is a five-membered lactone ring with an amyl group (a five-carbon chain) and a butylthio group (-S-(CH₂)₃CH₃) attached to the 5-position carbon atom. The "-one" suffix indicates the presence of a carbonyl group, which in tetrahydrofuran-2-ones is at the 2-position.
While specific research findings on this compound are not widely available in the surveyed literature, its structure allows for an informed discussion of its potential chemical characteristics based on the known properties of its constituent functional groups. The γ-lactone moiety is a common feature in various natural products and biologically active compounds, often contributing to their chemical reactivity and biological function. researchgate.net The presence of two different alkyl substituents (amyl and butyl) and a sulfur atom at a quaternary center (the 5-position) would be expected to influence its stereochemistry and interaction with biological systems.
Table 1: General Properties of Functional Moieties in this compound
| Functional Group/Moiety | General Chemical Characteristics | Potential Significance |
| γ-Lactone (Tetrahydrofuran-2-one) | Cyclic ester, polar, can undergo nucleophilic acyl substitution and ring-opening reactions. | Common scaffold in natural products and pharmaceuticals; can act as an electrophile. researchgate.net |
| Thioether (-S-) | Can be oxidized to sulfoxide (B87167) and sulfone; acts as a weak nucleophile; can coordinate to metal centers. | Modulates lipophilicity and metabolic stability in drug molecules; provides a site for further chemical modification. |
| Amyl Group (-C₅H₁₁) | Nonpolar alkyl chain. | Increases lipophilicity (fat-solubility) of the molecule. |
| Butyl Group (-C₄H₉) | Nonpolar alkyl chain. | Increases lipophilicity of the molecule. |
Table 2: Calculated Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₄O₂S |
| Molecular Weight | 244.40 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
120388-37-6 |
|---|---|
Molecular Formula |
C13H24O2S |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
5-butylsulfanyl-5-pentyloxolan-2-one |
InChI |
InChI=1S/C13H24O2S/c1-3-5-7-9-13(16-11-6-4-2)10-8-12(14)15-13/h3-11H2,1-2H3 |
InChI Key |
IEXMSULNSNGEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC(=O)O1)SCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Pathway Elucidation for 5 Amyl 5 Butylthiotetrahydrofuran 2 One and Analogues
Strategies for the Construction of the Tetrahydrofuran-2-one Core
The formation of the central five-membered lactone ring is the cornerstone of the synthesis. Several distinct approaches have been developed, ranging from direct chemical conversions to more complex cyclization reactions.
One of the most direct conceptual routes to a thiolactone, such as 5-Amyl-5-butylthiotetrahydrofuran-2-one, involves the conversion of the corresponding oxygen-containing lactone. This transformation replaces the endocyclic oxygen atom of the ester with a sulfur atom. Traditional methods for this conversion have often relied on harsh reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which can lead to mixtures of products and limited substrate scope. thieme-connect.com
More recent and milder methods have been developed, offering greater selectivity. Indium-catalyzed reactions have shown particular promise for the direct conversion of lactones into thiolactones. mdpi.comsigmaaldrich.com One such approach uses an indium(III) catalyst, such as indium(III) chloride (InCl₃) or indium(III) triflate (In(OTf)₃), in combination with a sulfur source. thieme-connect.com An effective system involves using hexamethyldisilathiane ((Me₃Si)₂S) as the sulfur donor, which can be prepared in situ from elemental sulfur (S₈) and a hydrosilane. mdpi.comsigmaaldrich.com The reaction proceeds by activating the lactone's carbonyl group, facilitating the sulfur transfer.
For instance, various γ-lactones with alkyl substituents have been successfully converted to their corresponding γ-thiolactones in good yields under these conditions. thieme-connect.com This methodology could be applied to a precursor like 5-amyl-5-hydroxy-γ-valerolactone or a related derivative to install the thioester functionality directly.
Table 1: Indium-Catalyzed Conversion of Lactones to Thiolactones thieme-connect.com This table presents data for the conversion of various lactones to their corresponding thiolactones using an InCl₃/PhSiH₃/S₈ system, illustrating the method's applicability to substrates that are analogous to the precursors of the target compound.
| Entry | Lactone Substrate | Thiolactone Product | Yield (%) |
| 1 | γ-Valerolactone | γ-Thiovalerolactone | 68 |
| 2 | γ-Caprolactone | γ-Thiocaprolactone | 73 |
| 3 | γ-Heptalactone | γ-Thioheptalactone | 75 |
| 4 | γ-Nonalactone | γ-Thiononalactone | 71 |
Another approach involves a two-step sequence where a lactone is first ring-opened to an α-bromocarboxylic acid using Br₂ and a catalytic amount of PBr₃. beilstein-journals.org Subsequent intramolecular cyclization using a base in a two-phase system yields the α-bromolactone. beilstein-journals.org This intermediate can then undergo nucleophilic substitution with a thiol to introduce the desired thio-substituent.
Radical reactions provide a powerful means for constructing cyclic systems, including the tetrahydrofuran-2-one core. rsc.org These methods often proceed under mild conditions and exhibit high functional group tolerance. One strategy involves the radical cyclization of unsaturated precursors. For example, a 5-exo-trig cyclization of an alkoxy radical, generated from a hydroxyl group's 1,5-hydrogen shift to a vinyl radical, can form the tetrahydrofuran (B95107) ring. rsc.org
A more sophisticated approach combines carbonylation with cyclization. In a method developed for tetrahydrofuran-3-ones, β-hydroxyalkyl aryl chalcogenides are reacted with an electron-deficient alkyne. nih.govacs.org The resulting product undergoes radical carbonylation/reductive cyclization in the presence of a radical initiator like AIBN and carbon monoxide to afford the cyclic ketone. nih.govacs.orgdiva-portal.org While this yields a 3-one, modifications of the starting materials could potentially lead to the 2-one scaffold. These reactions often proceed with good control over diastereoselectivity, favoring the formation of cis-isomers in 2,5-disubstituted systems. nih.govacs.org
Photochemistry offers unique pathways for skeletal rearrangements, including the ring expansion of smaller heterocycles to form the tetrahydrofuran ring. researchgate.net A metal-free, photochemical ring expansion of oxetanes (four-membered oxygen heterocycles) to tetrahydrofurans has been demonstrated. researchgate.netrsc.orgnih.gov This reaction typically involves the generation of a carbene from a diazo compound, which then reacts with the oxetane to form an ylide intermediate. researchgate.netrsc.org This intermediate subsequently rearranges to the five-membered ring product. The reaction is efficient and can be highly diastereoselective, particularly with substituted oxetanes. researchgate.netnih.gov
Similarly, thietanes (four-membered sulfur heterocycles) can undergo photochemical ring expansion to yield thiolanes (five-membered sulfur heterocycles). researchgate.netresearchgate.net Although this method directly yields a thiolane rather than a thiolactone, the underlying principle of ring expansion via photochemically generated intermediates is a relevant strategy for constructing five-membered heterocyclic cores. researchgate.netrsc.org These reactions proceed under mild conditions, often just requiring irradiation with visible light (e.g., blue LEDs), and avoid the need for metal catalysts. researchgate.netnih.gov
For the synthesis of chiral analogues, starting from enantiomerically pure building blocks is a common and effective strategy. Chiral γ-lactones are valuable precursors that can be synthesized through various asymmetric methods. acs.orgresearchgate.net
One powerful approach is the catalytic asymmetric hydrogenation of γ-keto carboxylic acids. For example, Ru-catalyzed asymmetric transfer hydrogenation using a formic acid–triethylamine azeotrope as the hydrogen source can afford chiral γ-lactones with high yields and excellent enantioselectivities (up to 99% ee). rsc.org The resulting chiral lactone already contains a key stereocenter, which can direct the stereochemistry of subsequent transformations.
Another strategy is the copper-catalyzed enantioselective radical oxyfunctionalization of alkenes. acs.org This method allows for the synthesis of a diverse range of enantiomerically enriched lactones containing tetrasubstituted stereogenic centers, which are traditionally difficult to access. acs.org These reactions, such as oxyazidation or oxysulfonylation, simultaneously form the lactone ring and install a functional group with high enantioselectivity. acs.org The resulting functionalized lactones are versatile intermediates; for instance, an azide group can be readily converted into various nitrogen-containing functionalities. acs.org
Once the chiral lactone is obtained, it can be converted into a chiral tetrahydrofuran derivative. This has been demonstrated by the reduction of chiral lactone carboxylic acids to the corresponding chiral tetrahydrofurans in a two-step sequence involving protection of the carboxylic acid followed by reduction. researchgate.net
Introduction of Amyl and Butylthio Substituents
With the tetrahydrofuran-2-one core established, the next crucial phase is the introduction of the specific C5 substituents: the amyl group and the butylthio group. This requires methods that can form a quaternary, sulfur-bearing stereocenter.
The creation of the 5,5-disubstituted pattern on the lactone ring is a significant synthetic hurdle. Stereoselective methods are paramount if a chiral product is desired.
One general approach involves the nucleophilic addition to a γ-lactol derivative. The addition of organometallic reagents like Grignard reagents to oxocarbenium ions derived from γ-lactols is a widely used method for constructing substituted tetrahydrofurans. nih.gov This could be envisioned as a pathway where a 5-keto-lactone precursor is reacted first with an amyl Grignard reagent and then functionalized to introduce the thioether.
A more direct approach to substituted lactones involves the stereoselective synthesis of γ-lactone subunits from chiral precursors like D-mannitol. scielo.brresearchgate.net This strategy uses the inherent chirality of the starting material to control the stereocenters in the final product, precluding the need for chiral catalysts. scielo.br The lactone ring itself can be formed via a Horner-Wadsworth-Emmons olefination followed by acid-catalyzed cyclization. scielo.brresearchgate.net
For the specific introduction of the butylthio group at the already substituted C5 position, a plausible pathway involves the functionalization of a 5-amyl-γ-lactone. This could be achieved by α-bromination of the corresponding lactone, followed by nucleophilic substitution with sodium butanethiolate. A metal-free, two-phase bromination process has been developed for the synthesis of α-bromolactones, which are versatile intermediates for introducing various substituents. beilstein-journals.org Alternatively, direct conversion of a 5-amyl-5-hydroxy-γ-lactone to the 5-amyl-5-butylthio derivative could be explored using specific thiolating agents under Lewis acid catalysis.
Thioether Formation via Organosulfur Reagents
The introduction of the butylthio- moiety at the 5-position of the tetrahydrofuran-2-one ring is a critical step in the synthesis of the target compound. This transformation relies on the formation of a carbon-sulfur bond, a common operation in pharmaceutical and industrial chemistry. acsgcipr.org The most prevalent methods for creating thioethers involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile. acsgcipr.org
In the context of synthesizing this compound, a plausible precursor would be a lactone with a suitable leaving group at the 5-position, such as a halide or a tosylate. The organosulfur reagent, in this case, would be butane-1-thiol or its corresponding thiolate anion, generated in situ with a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Alternatively, conjugate addition reactions offer another route. nih.gov If the precursor is an α,β-unsaturated lactone, a 1,4-conjugate addition (Michael addition) of butane-1-thiol could introduce the thioether group. However, for the specific target molecule, which is saturated and substituted at the 5-position, direct substitution or the opening of a suitable intermediate followed by cyclization is more likely.
Modern approaches often utilize stable and odorless isothiouronium salts as thiol surrogates, which can react with alcohols to form thioethers, driven by the formation of a stable urea byproduct. researchgate.net This method avoids the direct use of volatile and malodorous thiols, representing a significant operational advantage. researchgate.net A synthetic strategy could therefore involve a 5-amyl-5-hydroxytetrahydrofuran-2-one precursor, which would be converted to the target thioether using such a reagent. researchgate.net
Utilization of Organochalcogen Compounds in Precursor Synthesis
Organochalcogen compounds, particularly those containing sulfur and selenium, are versatile intermediates in organic synthesis. researchgate.net Their application can be instrumental in the preparation of precursors for complex molecules like this compound. For instance, reactions involving elemental sulfur or selenium are employed in multicomponent reactions (MCRs) to construct heterocyclic systems. doi.org
A strategy for the precursor synthesis could involve the use of organoselenium chemistry. Vinylic selenides, for example, are versatile intermediates that can be transformed into a variety of functional groups. researchgate.net A selenium-based reagent could be used to introduce a functional handle that is later displaced by the butylthiolate.
Furthermore, the direct conversion of lactones to selenolactones can be achieved using elemental selenium in the presence of an indium catalyst system. elsevierpure.com While the target molecule is a thioether-substituted lactone and not a selenolactone, these methodologies highlight the utility of organochalcogen reagents in manipulating the lactone core. The synthesis could proceed through a precursor such as a 5-amyl-γ-lactone, which is then functionalized. The development of methods using elemental sulfur or selenium in catalytic, multicomponent reactions represents a green and efficient way to access structurally diverse organochalcogen compounds that can serve as key building blocks. doi.org
Methodological Advancements in Thiolactone Synthesis
While this compound is a substituted lactone, the related class of compounds, thiolactones (where the ring oxygen is replaced by sulfur), has seen significant synthetic advancements. These methods are relevant as they expand the toolkit for sulfur incorporation into cyclic systems and can sometimes be adapted for the synthesis of thioether-substituted lactones. Thiolactones themselves are present in natural products like the antibiotic thiolactomycin and are used in polymer science and as prodrugs. nih.govwhiterose.ac.uk
Indium-Catalyzed Routes
A significant advancement in the synthesis of thiolactones is the direct conversion of lactones using an indium catalyst. nih.gov This method provides an attractive and efficient alternative to traditional multi-step sequences. Researchers have developed an indium-catalyzed reaction that transforms various lactones into their corresponding thiolactones using a disilathiane as the sulfur source. nih.gov This disilathiane can be generated in situ from elemental sulfur and a hydrosilane, making the process highly practical. nih.gov
The reaction is notable for its efficiency and applicability to a variety of lactone substrates. The use of a Lewis acid like In(OTf)3 has also been shown to catalyze the interconversion of thiolactone isomers. rsc.org Indium catalysts are also effective in the ring-opening polymerization of lactones and thiolactones, demonstrating their versatility in this area of chemistry. rsc.org
| Lactone Substrate | Sulfur Source | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| γ-Butyrolactone | Hexamethyldisilathiane | In(OTf)3 | Toluene | 95 | nih.gov |
| δ-Valerolactone | Hexamethyldisilathiane | In(OTf)3 | Toluene | 96 | nih.gov |
| ε-Caprolactone | Hexamethyldisilathiane | In(OTf)3 | Toluene | 98 | nih.gov |
| γ-Butyrolactone | S8 / PhSiH3 | InCl3 | Toluene | 95 | elsevierpure.com |
Green Chemistry Principles in Thiolactone Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles are increasingly being applied to the synthesis of sulfur-containing compounds, including thioethers and thiolactones. mdpi.com
Key green chemistry considerations for these syntheses include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. youtube.com Catalytic methods, such as the indium-catalyzed thionation of lactones, are inherently more atom-economical than stoichiometric reactions. elsevierpure.comnih.gov
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, minimizing waste. youtube.com The development of metal-free catalytic systems, for instance using triflic acid for dehydrative thioetherification, is a step in this direction. nih.gov
Safer Solvents and Auxiliaries: Efforts are made to avoid or replace hazardous solvents with greener alternatives. acsgcipr.org For example, some multicomponent reactions for organochalcogen synthesis can be performed in less harmful solvents like DMSO or even under solvent-free conditions. doi.orgmdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. youtube.com The development of one-pot, multicomponent reactions that proceed at room temperature for the synthesis of functionalized compounds from thiolactone intermediates exemplifies this principle. researchgate.net
By integrating these principles, chemists can develop more sustainable and environmentally benign pathways for the synthesis of this compound and its analogues.
Advanced Spectroscopic and Structural Characterization of 5 Amyl 5 Butylthiotetrahydrofuran 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule such as 5-Amyl-5-butylthiotetrahydrofuran-2-one, with its chiral center at the C5 position, NMR is instrumental in confirming the connectivity and stereochemistry.
High-Resolution ¹H and ¹³C NMR Spectral Analysis for Discrimination of Isomers
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The presence of a quaternary carbon at the C5 position, bonded to an oxygen, a sulfur, an amyl group, and a butyl group, results in characteristic chemical shifts.
In the ¹H NMR spectrum, the protons of the amyl and butyl chains would exhibit signals in the aliphatic region, typically between 0.8 and 1.7 ppm. The methylene protons of the tetrahydrofuranone ring (at C3 and C4) would likely appear as complex multiplets due to their diastereotopic nature.
The ¹³C NMR spectrum is particularly informative. The carbonyl carbon (C2) of the lactone ring is expected to resonate at a significantly downfield chemical shift, generally in the range of 170-180 ppm. The quaternary C5 carbon, being bonded to two heteroatoms (O and S), would also have a characteristic downfield shift. The remaining carbons of the amyl and butyl groups, as well as the C3 and C4 of the lactone ring, would appear in the upfield aliphatic region.
Discrimination between potential isomers, for instance, those arising from different substitution patterns, would be readily achievable by analyzing the number of signals, their chemical shifts, and their splitting patterns in both the ¹H and ¹³C NMR spectra.
Hypothetical ¹³C NMR Data for this compound
| Atom Number | Functional Group | Hypothetical Chemical Shift (ppm) |
| C2 | Carbonyl (C=O) | 175.0 |
| C5 | Quaternary (O-C-S) | 85.0 |
| C3 | Methylene (-CH₂-) | 35.0 |
| C4 | Methylene (-CH₂-) | 28.0 |
| Butyl-C1' | Methylene (-S-CH₂-) | 32.0 |
| Butyl-C2' | Methylene (-CH₂-) | 30.0 |
| Butyl-C3' | Methylene (-CH₂-) | 22.0 |
| Butyl-C4' | Methyl (-CH₃) | 14.0 |
| Amyl-C1'' | Methylene (-CH₂-) | 40.0 |
| Amyl-C2'' | Methylene (-CH₂-) | 31.5 |
| Amyl-C3'' | Methylene (-CH₂-) | 25.0 |
| Amyl-C4'' | Methylene (-CH₂-) | 22.5 |
| Amyl-C5'' | Methyl (-CH₃) | 14.1 |
Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Elucidation
While one-dimensional NMR can confirm the constitution of this compound, two-dimensional (2D) NMR techniques are essential for unambiguously determining its stereochemistry. Given the chiral center at C5, the molecule can exist as two enantiomers (R and S).
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment that can reveal through-space correlations between protons that are in close proximity. For this compound, NOESY can be used to establish the relative orientation of the amyl and butylthio groups with respect to the tetrahydrofuranone ring. Correlations between the protons on the C1' of the butylthio group and specific protons on the amyl group or the ring can provide definitive evidence for the molecule's preferred conformation in solution.
Other 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the proton-proton and proton-carbon connectivities, respectively, ensuring a complete and accurate assignment of all signals.
X-ray Crystallography for Definitive Stereochemical and Absolute Configuration Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its stereochemistry and absolute configuration. To perform this analysis, a single crystal of this compound of suitable quality must be grown.
The resulting crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the tetrahydrofuranone ring conformation and the relative orientations of the amyl and butylthio substituents at the C5 position.
Crucially, for a chiral molecule, X-ray crystallography using anomalous dispersion can determine the absolute configuration, definitively assigning it as either the (R)- or (S)-enantiomer. This is a significant advantage over NMR methods, which typically only provide the relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound, HRMS would be used to verify that the elemental composition is C₁₃H₂₄O₂S.
Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed to generate ions of the molecule, typically the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high resolving power of the mass analyzer (e.g., time-of-flight or Orbitrap) allows for the measurement of the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This accuracy is sufficient to distinguish the molecular formula of the target compound from other possible formulas with the same nominal mass.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.
In the FTIR spectrum of this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the lactone ring. This typically appears in the region of 1760-1780 cm⁻¹. The C-O-C stretching vibrations of the lactone would also be observable, usually in the 1250-1050 cm⁻¹ range. The C-H stretching vibrations of the amyl and butyl alkyl chains would be evident around 2850-2960 cm⁻¹.
Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds. The C-S stretching vibration of the thioether linkage, which can be weak in the FTIR spectrum, would likely show a more distinct signal in the Raman spectrum, typically in the 600-800 cm⁻¹ region. The C-C backbone vibrations of the alkyl chains would also be readily observed. By analyzing the vibrational modes, it is possible to gain information about the conformational isomers present in a sample.
Structure Reactivity Relationships and Mechanistic Correlations in Thiolactone Systems
Influence of the Thioester Group on Chemical Reactivity
The thioester functional group is a cornerstone of reactivity in molecules like 5-Amyl-5-butylthiotetrahydrofuran-2-one. It is considered an "energy-rich" functional group, susceptible to nucleophilic attack, yet stable enough to exist in aqueous media at neutral pH, a property that underpins its significant roles in biological systems and chemical synthesis. nih.gov Thioesters are more reactive than their ester counterparts, a characteristic that makes them excellent acyl transfer agents in various metabolic pathways. youtube.com
The substituents at the C5 position of the tetrahydrofuran-2-one ring, the amyl and butylthio groups, exert significant influence over the reactivity of the molecule. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The amyl group, being an alkyl group, is primarily an electron-donating group through an inductive effect. This donation of electron density to the quaternary C5 carbon can subtly influence the electronics of the adjacent thioester carbonyl group. The butylthio group (-S-C₄H₉) also contributes electronically. The sulfur atom's lone pairs can, in principle, participate in resonance with the carbonyl group, although this delocalization is less effective compared to the oxygen in an ester. nih.gov The primary electronic influence of the butylthio group is its role as a good leaving group in nucleophilic acyl substitution reactions, facilitated by the relative weakness of the C-S bond and the stability of the resulting butylthiolate anion.
Steric Effects: Both the amyl and butyl groups are sterically demanding. Their bulkiness hinders the approach of nucleophiles to the electrophilic carbonyl carbon. This steric hindrance can significantly reduce reaction rates compared to less substituted thiolactones. In analogous systems, such as substituted tetrahydrofurans, the addition of methyl groups has been shown to introduce steric effects that can dictate the relative rates of reaction. biu.ac.il The specific conformation adopted by the five-membered ring and the orientation of the amyl and butyl chains will determine the degree of steric shielding around the reactive center. In some cases, steric hindrance from bulky groups can be a dominant factor controlling reactivity. researchgate.net
| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |
| Amyl Group | Inductively electron-donating | High steric bulk | Modulates electrophilicity of the carbonyl; hinders nucleophilic attack. |
| Butylthio Group | Weak resonance donation; good leaving group | High steric bulk | Facilitates acyl transfer; hinders approach of nucleophiles. |
This table provides a qualitative summary of the expected electronic and steric effects of the substituents in this compound.
Acyl transfer reactions are central to the chemistry of thioesters and esters. The difference in reactivity between these two functional groups can be attributed to the fundamental properties of the carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds.
Thioesters are generally more reactive towards nucleophiles than esters. nih.gov This enhanced reactivity stems from the less effective orbital overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon. This results in poorer delocalization of the sulfur lone pair electrons into the carbonyl π-system, rendering the carbonyl carbon more electrophilic. In contrast, the lone pair on the oxygen atom in an ester effectively delocalizes, stabilizing the ester and reducing the electrophilicity of the carbonyl carbon.
The bond dissociation energy of a C=O bond is significantly higher than that of a C=S bond, making the former stronger and more stable. arkat-usa.orgumich.edu In the context of the tetrahedral intermediate formed during nucleophilic acyl substitution, the C-S bond is weaker and more easily cleaved than a C-O bond. This makes the thioalkyl group (-SR) a better leaving group than an alkoxy group (-OR), thus favoring the forward reaction in acyl transfer processes.
| Property | Thioester (C-S) | Ester (C-O) | Reference |
| Carbonyl Electrophilicity | Higher | Lower | nih.gov |
| Resonance Stabilization | Less effective | More effective | nih.gov |
| Leaving Group Ability | Better (R-S⁻) | Poorer (R-O⁻) | youtube.com |
| Bond Strength (C-X single bond) | Weaker | Stronger | arkat-usa.org |
This interactive table compares the key properties of thioester and ester bonds that influence their reactivity in acyl transfer reactions.
Stereoelectronic Effects Governing Reaction Stereoselectivity
Stereoelectronic effects are orbital-based interactions that dictate the geometry, reactivity, and stereochemical outcome of chemical reactions. wikipedia.org They arise from the spatial arrangement of orbitals and the requirement for optimal overlap between interacting donor (filled) and acceptor (empty) orbitals. youtube.com In systems like this compound, these effects are critical in determining the facial selectivity of nucleophilic attack and the conformational preferences of the molecule.
For a reaction to proceed efficiently, the interacting orbitals must be properly aligned. youtube.com In nucleophilic acyl substitution, the trajectory of the incoming nucleophile is not random; it approaches the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle) to achieve maximal overlap with the π* antibonding orbital of the C=O group. The presence of bulky substituents and the conformational constraints of the five-membered ring in this compound will create a distinct stereoelectronic environment.
The conformation of the tetrahydrofuranone ring will influence the orientation of the lone pairs on the ring oxygen and the sulfur atom relative to the antibonding orbitals of adjacent bonds. A stabilizing interaction occurs when a lone pair orbital is anti-periplanar (oriented 180°) to an adjacent antibonding orbital (σ*). researchgate.net These interactions can lock the molecule into a preferred conformation and can lead to one diastereotopic face of the carbonyl group being more accessible or electronically favored for nucleophilic attack, thus leading to high stereoselectivity.
Application of Hammett-type Linear Free Energy Relationships (LFERs) in Analogous Systems
The Hammett equation is a classic example of a linear free-energy relationship (LFER) that quantifies the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orgdalalinstitute.com It relates the logarithm of a reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ), as shown in the equation: log(k/k₀) = ρσ. wikipedia.org The substituent constant, σ, represents the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant, ρ, measures the sensitivity of the reaction to these electronic effects. wikipedia.orgyoutube.com
Direct application of the Hammett equation to this compound is not possible as it is an aliphatic, non-aromatic system. However, the principles of LFERs are broadly applicable to understanding structure-reactivity relationships. One could envision a study on a series of analogous thiolactones where systematic changes are made to substituents on a remote part of the molecule that can exert a purely electronic effect on the thioester's reactivity. By plotting the log of the reaction rates against a suitable electronic parameter, one could determine the sensitivity of the thiolactone's reactivity to electronic perturbations, providing mechanistic insight into the transition state of the reaction. For instance, a positive ρ value in a reaction with a nucleophile would indicate that electron-withdrawing groups accelerate the reaction by stabilizing negative charge buildup in the transition state. wikipedia.org
Correlation of Molecular Structure with Chemical Potential and Reaction Rates
The reactivity of thioesters is often described in terms of them being "energy-rich" or having "high-energy" bonds. nih.gov This is a reflection of their higher chemical potential compared to more stable functional groups like esters or amides. This elevated potential allows them to participate in acyl transfer reactions under mild, physiological conditions. nih.govyoutube.com
The rate of a reaction is exponentially related to the activation energy (ΔG‡), which is the difference in chemical potential between the reactants and the transition state. Structural factors that stabilize the transition state or destabilize the ground state will lower the activation energy and increase the reaction rate.
Ring Strain: The five-membered lactone ring possesses some degree of ring strain, which raises its ground-state energy and contributes to its reactivity, particularly in ring-opening reactions.
Thioester Group: As discussed, the inherent electronic properties of the thioester group make it more susceptible to nucleophilic attack than an ester, lowering the activation barrier for acyl substitution. nih.gov
Substituent Effects: The steric bulk of the amyl and butylthio groups can raise the energy of the transition state by introducing steric clashes with the incoming nucleophile, thereby increasing the activation energy and slowing the reaction rate. researchgate.net
Studies on similar thiolactone systems have shown that their reactivity can be tuned by modifying their structure, with applications in polymer chemistry and the synthesis of bioactive compounds. researchgate.net The balance of these structural factors ultimately determines the chemical potential and the specific reaction rates for a molecule like this compound.
Synthetic Utility and Emerging Applications in Advanced Organic Chemistry
5-Amyl-5-butylthiotetrahydrofuran-2-one as a Versatile Synthetic Building Block
The utility of this compound as a synthetic building block stems from the inherent reactivity of the thiolactone ring. Thiolactones are cyclic thioesters and, like their acyclic counterparts, are susceptible to nucleophilic attack at the carbonyl carbon. nih.gov However, the ring strain in a five-membered γ-thiolactone enhances this reactivity. A key feature of thiolactone chemistry is that nucleophilic attack occurs almost exclusively at the S-acyl bond, leading to ring-opening and the formation of a functionalized thiol. This contrasts with lactones (their oxygen analogs), which can undergo cleavage at either the O-acyl or O-alkyl bonds. rsc.org This predictable reactivity makes thiolactones valuable as "latent" thiols, which can be unmasked under specific conditions.
The ring-opening of this compound with a nucleophile, such as an amine, would generate a mercapto-amide. This resulting molecule possesses multiple functional groups: a secondary amide, a thiol, and the original amyl and butylthio substituents. This multifunctional intermediate can then undergo further transformations. For instance, the newly formed thiol can participate in a variety of "click" chemistry reactions, such as thiol-ene or thiol-yne reactions, to introduce additional complexity. researchgate.netnih.gov This two-step, one-pot functionalization—aminolysis followed by a thiol-ene reaction—is a powerful strategy for building complex molecular architectures. nih.gov
The general transformation can be envisioned as follows:
The ability to introduce diverse functionalities through the choice of the initial nucleophile and the subsequent thiol-reactive partner makes this compound a potentially valuable precursor for creating libraries of complex molecules for applications in drug discovery and materials science. The synthesis of various substituted tetrahydrofurans is a field of intense research, with numerous methods developed for their stereoselective construction due to their prevalence in biologically active natural products. nih.govcombichemistry.comorganic-chemistry.org While direct synthesis of this compound is not widely reported, methods for synthesizing 2,5-disubstituted tetrahydrofuran (B95107) derivatives are known, often involving the reduction of a lactone to a lactol followed by reaction with an organometallic reagent. google.com The conversion of lactones to thiolactones can also be achieved using various sulfurating agents. mdpi.com
The structural motifs accessible from this compound are relevant to the fine chemicals and agrochemical industries. Thiolactone derivatives themselves have been found in natural products with interesting biological activities, such as the antibiotic thiolactomycin. nih.govnih.gov Furthermore, the ring-opened products, particularly those containing amide and thiol functionalities, are valuable intermediates. For example, various heterocyclic compounds containing sulfur and nitrogen are known to exhibit a broad spectrum of biological activities and are used in the development of new pesticides and pharmaceuticals. researchgate.netresearchgate.net The ability to generate diverse structures from a single thiolactone precursor is a significant advantage in the search for new active ingredients. The synthesis of thiolactone-isatin hybrids, for instance, has been explored for developing new anti-infective agents. nih.gov
Table 1: Potential Applications of this compound Derivatives
| Derivative Class | Potential Application | Rationale |
| Mercapto-amides | Pharmaceutical intermediates | Amide and thiol groups are common in bioactive molecules. |
| Thioether-amides | Fine chemical synthesis | The thioether linkage can be further functionalized (e.g., oxidation). acs.org |
| Heterocyclic compounds | Agrochemicals | Many fungicides and herbicides contain sulfur and nitrogen heterocycles. nih.gov |
Incorporation of Thiolactones into Polymeric Materials
The field of polymer chemistry has seen a surge of interest in thiolactones as functional monomers. rsc.orgresearchgate.net The ability to ring-open the thiolactone with an amine to generate a thiol, which can then undergo a subsequent polymerization or cross-linking reaction, is a powerful tool for creating advanced polymeric materials. researchgate.netresearchgate.net this compound, if functionalized with a polymerizable group (e.g., a vinyl or acryloyl group), could be used as a monomer in polymerization reactions. The resulting polymer would have pendant thiolactone rings that can be modified post-polymerization. nih.gov
This post-polymerization modification allows for the creation of polymers with a high degree of functionality. For example, reaction with a diamine could lead to cross-linking, forming a hydrogel. Alternatively, reaction with a functional amine followed by a thiol-ene reaction with another functional molecule can lead to highly decorated polymers. This strategy has been used to create a variety of materials, including self-healing polymers, redox-responsive materials, and functional coatings. researchgate.netresearchgate.net The amyl and butylthio groups on this compound would impart specific properties, such as hydrophobicity and potential for further sulfur chemistry, to the resulting polymers.
Role in Ligation Strategies and Bioconjugation Techniques
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical technology in medicine and biotechnology. researchgate.netthermofisher.com The chemistry of thiolactones is well-suited for these applications. The ring-opening of a thiolactone with an amine, such as the lysine (B10760008) residues on the surface of a protein, results in the introduction of a free thiol group onto the protein. rsc.org This newly installed thiol can then be used as a handle for further specific modifications. youtube.com
For example, a molecule of this compound could be used to "thiolate" a protein or other biomolecule. The exposed thiol could then be reacted with a maleimide-functionalized drug or imaging agent, or it could participate in a thiol-ene reaction to attach a synthetic polymer like polyethylene (B3416737) glycol (PEGylation). rsc.orgnih.gov This provides a powerful and orthogonal method for creating complex bioconjugates. The reaction of alkynamides with thiols has also been explored for bioconjugation and therapy. nih.gov
Potential in Dynamic Combinatorial Chemistry and Supramolecular Assembly
Dynamic combinatorial chemistry (DCC) is a powerful technique for the discovery of new receptors, catalysts, and materials. rug.nlrsc.org It relies on the use of reversible reactions to generate a library of compounds that are in equilibrium. The addition of a template (e.g., a protein or a surface) can shift the equilibrium to favor the best-binding library member. nih.gov
Thiol-thioester exchange is a reversible reaction that can be used to generate dynamic combinatorial libraries. researchgate.net The thiolactone ring of this compound can be opened by a thiol to form a linear thioester, and this process is reversible. By using a mixture of different thiols, a dynamic library of different thioesters could be generated from this compound. This approach has been used for the catalytic self-screening of enzyme substrates. researchgate.net The ability of thiolactones to participate in such reversible reactions makes them attractive building blocks for the construction of complex, self-assembling systems and for the discovery of new functional molecules. nih.govnih.gov
Conclusion and Outlook for Future Research on 5 Amyl 5 Butylthiotetrahydrofuran 2 One
Synthesis and Advanced Characterization of Novel Derivatives
A foundational aspect of exploring the potential of 5-Amyl-5-butylthiotetrahydrofuran-2-one will be the synthesis and characterization of a diverse library of its derivatives. By systematically modifying the amyl and butyl groups, as well as the core lactone structure, researchers can fine-tune the molecule's steric and electronic properties.
Future synthetic efforts could focus on:
Varying the Alkyl Chains: Replacing the amyl and butyl groups with a range of other alkyl, aryl, or functionalized moieties. This would allow for a systematic study of how these substituents influence the compound's physical and chemical properties.
Modification of the Thioether: Oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) or sulfone would introduce new functional groups and significantly alter the polarity and reactivity of the molecule.
Lactone Ring Modifications: Exploring reactions that open or expand the tetrahydrofuran-2-one ring could lead to entirely new classes of compounds with different biological or material science applications.
The characterization of these new derivatives will require a suite of advanced analytical techniques to fully elucidate their three-dimensional structures.
| Analytical Technique | Purpose in Characterization of Derivatives |
| 1D and 2D NMR Spectroscopy | To determine the connectivity and relative stereochemistry of the atoms. Techniques like NOESY will be crucial for establishing through-space correlations. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and molecular weight of the newly synthesized compounds with high accuracy. |
| X-ray Crystallography | To provide unambiguous proof of the absolute and relative stereochemistry of crystalline derivatives, offering insights into solid-state packing and intermolecular interactions. |
| Chiral High-Performance Liquid Chromatography (HPLC) | To separate and analyze enantiomers, which will be essential for the development of stereoselective synthetic methods. |
Exploration of Undiscovered Reactivity Modes
The unique structural feature of this compound is the quaternary center at the 5-position, which includes a thioether. This functionality is ripe for the exploration of novel reactivity patterns.
Key areas for investigation include:
Sulfur-Based Reactions: The thioether linkage can be a focal point for reactivity. Research into Pummerer-type rearrangements could provide access to a variety of functionalized products. Additionally, the formation of sulfonium (B1226848) salts and their subsequent reactions could be a fruitful area of study.
Enolate Chemistry: Deprotonation at the alpha-position to the carbonyl group would generate an enolate, which could then be reacted with various electrophiles. This would allow for the introduction of new substituents at the 3-position of the lactone ring.
Ring-Opening Reactions: The lactone functionality can be susceptible to nucleophilic attack, leading to ring-opened products. The nature of the nucleophile and the reaction conditions will dictate the outcome, potentially leading to a diverse range of γ-hydroxy thioesters or amides.
Development of Highly Diastereoselective and Enantioselective Synthetic Routes
For any future applications, particularly in fields like medicinal chemistry or catalysis, the ability to control the stereochemistry of this compound is paramount. The single stereocenter at the 5-position makes it an ideal target for the development of asymmetric synthetic methodologies.
Future research should focus on:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the lactone core with a predefined stereochemistry.
Catalytic Asymmetric Synthesis: The development of catalytic methods, using either chiral metal complexes or organocatalysts, to induce enantioselectivity in the key bond-forming steps. For instance, an asymmetric thio-Michael addition to an appropriate α,β-unsaturated precursor could be a viable strategy.
Diastereoselective Reactions: For derivatives with multiple stereocenters, controlling the relative stereochemistry will be crucial. This can be achieved through substrate control, where the existing stereocenter directs the stereochemical outcome of subsequent reactions, or through reagent control, using chiral reagents or catalysts.
Advanced Computational Modeling for Structure-Property-Reactivity Relationships
Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the electronic structure, stability, and reactivity of molecules. For this compound and its derivatives, computational modeling can be employed to:
Predict Reaction Outcomes: Using Density Functional Theory (DFT) calculations to model reaction pathways and transition states can help in understanding and predicting the regioselectivity and stereoselectivity of various transformations.
Elucidate Spectroscopic Data: Calculating theoretical NMR chemical shifts and other spectroscopic parameters can aid in the structural elucidation of new compounds.
Establish Structure-Activity Relationships (SAR): By calculating various molecular descriptors (e.g., electrostatic potential, frontier molecular orbital energies), it may be possible to correlate the structural features of different derivatives with their observed reactivity or potential biological activity. This can guide the rational design of new compounds with desired properties.
Expansion of Synthetic Applications in Emerging Chemical Fields
While the current applications of this compound are not well-defined, its unique structure suggests potential utility in several emerging areas of chemistry.
Potential future applications to be explored include:
Medicinal Chemistry: Many natural products containing the γ-butyrolactone motif exhibit significant biological activity. The introduction of the thioether functionality could lead to novel pharmacological profiles. Future research could involve screening this compound and its derivatives for various biological activities.
Materials Science: Lactones can be used as monomers in ring-opening polymerization to produce polyesters. The presence of the thioether group in the side chain of the resulting polymer could impart unique properties, such as increased refractive index or metal-binding capabilities.
Agrochemicals: The development of new pesticides and herbicides is an ongoing effort. The structural features of this compound could be a starting point for the design of new agrochemicals with novel modes of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
